

A Technical Guide to the Physicochemical Properties of 1-(3-Diethylaminopropyl)Piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Diethylaminopropyl)Piperazine
Cat. No.:	B1301069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of **1-(3-Diethylaminopropyl)Piperazine** (CAS No: 22764-55-2), a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

1-(3-Diethylaminopropyl)Piperazine is a clear liquid at room temperature.^[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	N,N-diethyl-3-piperazin-1-ylpropan-1-amine	[2]
Molecular Formula	C ₁₁ H ₂₅ N ₃	[2]
Molecular Weight	199.34 g/mol	[2] [3]
CAS Number	22764-55-2	[2]
Physical State	Liquid	[2] [3]
Boiling Point	92 - 94 °C at 2 mmHg	[2]
Density (Predicted)	0.902 ± 0.06 g/cm ³	[1]
pKa (Predicted)	10.48 ± 0.25	[1]
XlogP (Predicted)	0.7	[4]
Solubility	Inferred from the parent compound, piperazine, to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether.	[5] [6]
Flash Point	105-106 °C at 3 mmHg	[3]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)

- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

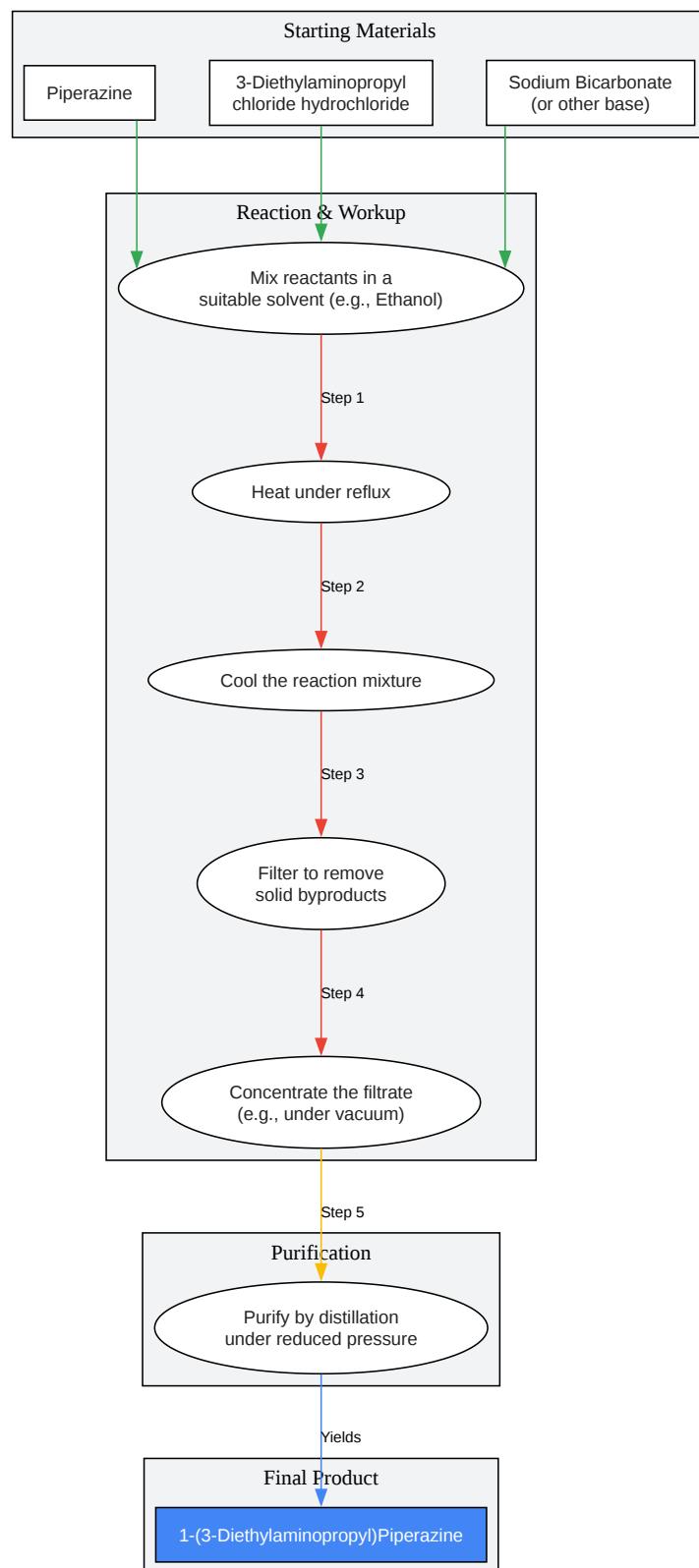
- A small amount of **1-(3-Diethylaminopropyl)Piperazine** is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in the heating bath.
- The bath is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
- Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid's vapor is escaping.
- The heat source is removed, and the bath is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[6][10][11]

Apparatus:

- Digital balance (accurate to at least 0.01 g)


- Graduated cylinder or a pycnometer (density bottle) for higher accuracy
- Thermometer

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using the digital balance.[\[11\]](#)
- A known volume of **1-(3-Diethylaminopropyl)Piperazine** is carefully added to the graduated cylinder. For a pycnometer, it is filled completely.
- The mass of the container with the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
- The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).
- The temperature of the liquid should be recorded as density is temperature-dependent.[\[6\]](#)
For improved accuracy, the procedure should be repeated, and the average value calculated.

Logical Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of N-alkylated piperazine derivatives, such as **1-(3-Diethylaminopropyl)Piperazine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(3-Diethylaminopropyl)Piperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3-DIETHYLAMINOPROPYL)PIPERAZINE CAS#: 22764-55-2 [m.chemicalbook.com]
- 10. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. PubChemLite - 1-(3-diethylaminopropyl)piperazine (C11H25N3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-(3-Diethylaminopropyl)Piperazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301069#physicochemical-properties-of-1-3-diethylaminopropyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com